Terbium(III) acetylacetonate trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Luminescent Materials and Photonics

Terbium(III) acetylacetonate exhibits luminescent properties, meaning it can absorb light and then emit light at a different wavelength. This property makes it a valuable candidate for developing advanced materials for photonics applications [1]. Research suggests its potential use in:

- Light-emitting devices (LEDs): Terbium(III) acetylacetonate can be incorporated into LEDs to generate green or white light, depending on the configuration [1].

- Upconversion materials: When excited by low-energy light, terbium(III) acetylacetonate can emit light at higher energies. This property is useful for developing upconversion materials that convert infrared light into visible light for potential applications in solar cells and bioimaging [2].

[1] F. J. Duarte et al., "Lanthanide luminescence: An emerging field for new photonic devices," Chemical Society Reviews (2018) [2] W. Q. Zou et al., "Lanthanide-doped near-infrared responsive materials for upconversion labeling and photodynamic therapy," Chemical Society Reviews (2018)

Biological Imaging and Lanthanide Probes

Terbium(III) acetylacetonate's luminescent properties can be harnessed for biological imaging applications. Researchers are exploring its potential use in:

- Lanthanide probes: By attaching biomolecules to terbium(III) acetylacetonate, scientists can create probes that target specific structures within cells. The luminescence of the terbium complex can then be used to visualize these structures [3].

[3] E. Bünzli and S. V. Eliseeva, "Basic concepts in lanthanide luminescence," Chemical Reviews (2010)

Other Potential Applications

Beyond the aforementioned areas, terbium(III) acetylacetonate trihydrate is being investigated for its potential use in:

- Catalysis: The unique properties of terbium(III) may be useful in developing new catalysts for various chemical reactions [4].

- Magnetic materials: Research suggests terbium(III) acetylacetonate may have applications in the development of magnetic materials with specific properties [5].

[4] R. Anuleia et al., "Lanthanide complexes as single-site catalysts," Chemical Society Reviews (2018) [5] D. N. Woodruff et al., "Lanthanide single-molecule magnets," Chemical Society Reviews (2013)

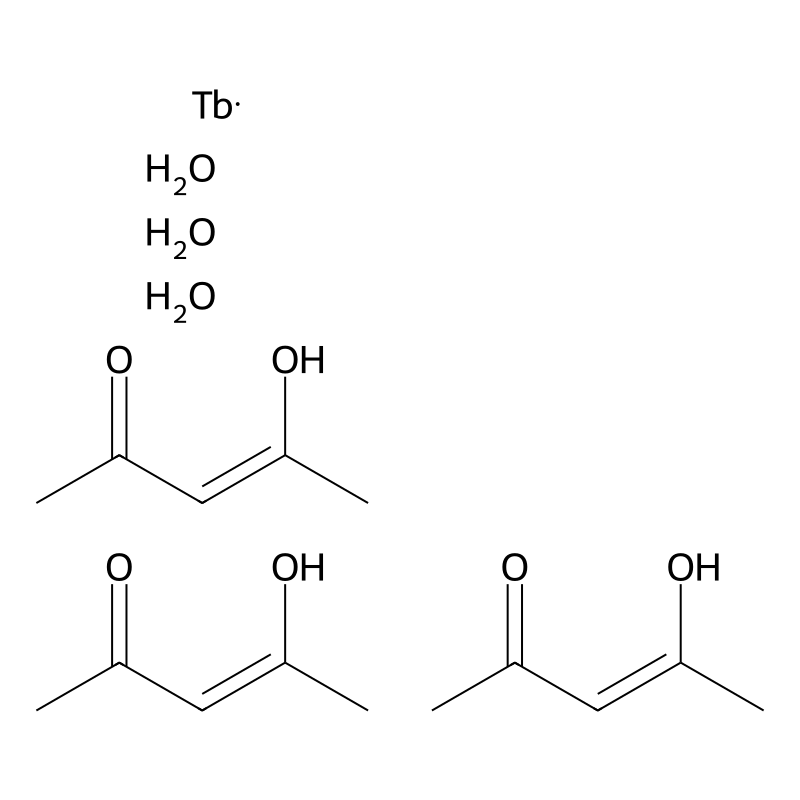

Terbium(III) acetylacetonate trihydrate is a coordination compound with the chemical formula . This compound appears as a white crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air. With a molecular weight of approximately 456.25 g/mol, it is notable for its unique luminescent properties, which make it valuable in various scientific and industrial applications. The compound is synthesized primarily from terbium salts and acetylacetone, often in the presence of ammonia under controlled conditions.

- Coordination Reactions: The compound can form complexes with various ligands, enhancing its luminescent properties. For example, it can react with ligands like 5-[(2-thiophene methylene)amino]-8-hydroxyquinoline to form new coordination complexes.

- Thermal Decomposition: Upon heating, terbium(III) acetylacetonate trihydrate decomposes to produce oxo-clusters, which are useful in various applications.

The general reaction for its synthesis can be represented as follows:

where is acetylacetone.

Research indicates that terbium(III) acetylacetonate trihydrate exhibits luminescent properties that can be harnessed for biological imaging applications. Its ability to absorb light and emit it at different wavelengths makes it a candidate for advanced materials in photonics. Studies have explored its potential in bioimaging and biosensing, particularly due to its unique luminescence characteristics that could enhance imaging contrast in medical diagnostics .

The synthesis of terbium(III) acetylacetonate trihydrate typically involves the following methods:

- Laboratory Synthesis: The compound is synthesized by reacting terbium nitrate with acetylacetone in an aqueous medium containing ammonia. This method allows for precise control over the reaction conditions, such as temperature and pH, to optimize yield and purity.

- Industrial Production: Industrial methods mirror laboratory synthesis but are scaled up for mass production. Conditions are optimized to ensure high yields and consistent quality, often using batch reactors where parameters are carefully monitored.

Terbium(III) acetylacetonate trihydrate has diverse applications across several fields:

- Chemistry: It is used in the preparation of new families of monoporphyrinates with interesting photochemical and magnetic properties.

- Biology: The compound is investigated for its use in luminescent materials relevant to bioimaging and biosensing technologies.

- Medicine: Researchers are exploring its potential as a contrast agent in medical imaging.

- Industry: It finds use in the fabrication of efficient light conversion molecular devices for display technologies and lighting systems .

The interaction studies of terbium(III) acetylacetonate trihydrate focus on its coordination chemistry, particularly how it forms stable complexes with various ligands. These interactions enhance its luminescence and photostability, which are critical for applications in optoelectronics and sensing technologies. The mechanisms involve coordination with β-diketone ligands and other auxiliary ligands that stabilize the terbium ion and improve its emission properties .

Several compounds share similarities with terbium(III) acetylacetonate trihydrate, notably:

- Europium(III) acetylacetonate hydrate

- Gadolinium(III) acetylacetonate hydrate

- Iron(III) acetylacetonate

ComparisonCompound Luminescence Color Unique Properties Terbium(III) acetylacetonate trihydrate Bright green High photoluminescence efficiency Europium(III) acetylacetonate hydrate Red Strong red emission used in display technologies Gadolinium(III) acetylacetonate hydrate Varies Used primarily in medical imaging due to relaxivity Iron(III) acetylacetonate Brown Less luminescent; used mainly as a catalyst

| Compound | Luminescence Color | Unique Properties |

|---|---|---|

| Terbium(III) acetylacetonate trihydrate | Bright green | High photoluminescence efficiency |

| Europium(III) acetylacetonate hydrate | Red | Strong red emission used in display technologies |

| Gadolinium(III) acetylacetonate hydrate | Varies | Used primarily in medical imaging due to relaxivity |

| Iron(III) acetylacetonate | Brown | Less luminescent; used mainly as a catalyst |

Terbium(III) acetylacetonate trihydrate stands out due to its specific bright green emission, which differentiates it from europium and gadolinium complexes that exhibit red emissions. This unique property makes terbium compounds suitable for different applications within optoelectronics and display technologies.